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molecular formula C11H14FNOS B8369593 3-Fluoro-4-[4-(hydroxy)tetrahydrothiopyran-4-yl]benzenamine

3-Fluoro-4-[4-(hydroxy)tetrahydrothiopyran-4-yl]benzenamine

Cat. No. B8369593
M. Wt: 227.30 g/mol
InChI Key: RMFOSEVJUDJCOU-UHFFFAOYSA-N
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Patent
US06239283B1

Procedure details

A mixture of 1-(3-fluorophenyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane (14.56 g, 57.4 mmol) in dry tetrahydrofuran (230 mL) at −78° under nitrogen is treated with sec-butyllithium (1.3 M in cyclohexane, 48.6 mL, 63.1 mmol) dropwise over 5 mins, and the resulting mixture is stirred at -780 for 2 hrs. The mixture is then treated with a solution of tetrahydrothiopyran-4-one (7.00 g, 60.3 mmol) in dry tetrahydrofuran (60 mL) dropwise over 10 mins and is stirred for 3.5 hrs, during which the reaction temperature is allowed to rise to 0°. The mixture is quenched with saturated aqueous ammonium chloride (100 mL), diluted with water (100 mL), the layers are separated, the aqueous phase is extracted with ether (100 mL), and the combined organic phase is washed with saline (100 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is then dissolved in methanol (230 mL) and treated with anhydrous potassium carbonate (15.9 g, 115 mmol), and the mixture is stirred at 20-25° for 1 hr, concentrated under reduced pressure, diluted with ether (150 mL) and water (150 mL), the layers are separated, the aqueous phase is extracted with ether (100 mL), and the combined organic phase is washed with water (50 mL) and saline (50 mL), dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give the crude 3-fluoro-4-[4-(hydroxy)tetrahydrothiopyran-4-yl]benzenamine intermediate (Rf=0.09 by TLC, ethyl acetate/hexane (25/75)). A mixture of this intermediate and sodium bicarbonate (9.54 g, 115 mmol) in tetrahydrofuran (230 mL) and water (100 mL) is treated with benzyl chloroformate (8.2 mL, 57.4 mmol) with vigorous stirring, and the resulting mixture is stirred at 20-25° for 2 hrs. The mixture is then washed with water (2×50 mL) and saline (50 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure, the residue is then chromatographed on silica gel (230 -400 mesh, 350 g), eluting with methanol/methylene chloride (0.5/99.5), and those fractions with an Rf=0.15 by TLC (ethyl acetate/hexane, 25/75) are pooled, concentrated and recrystallized from ethyl acetate/hexane to give the title compound, mp=133-134°; NMR (400 MHz, CDCl3) 7.37, 7.00, 6.70, 5.21, 3.23, 2.45, 2.38, 2.05 and 1.92 δ; CMR (100 MHz, CDCl3) 160.5, 153.5, 138.8, 136.1, 130.5, 129.0, 128.9, 128.7, 127.0, 114.3, 107.4, 71.6, 67.7, 37.9 and 24.2; IR (mull) 3467, 3317, 1708, 1605, 1538, 1412, 1313, 1251, 1241, 1233, 1223, 1066, 855, 742, 695 cm−1; MS (EI) m/z (rel. intensity) 361 (M+, 11), 334 (4), 333 (19), 301 (5), 300 (29), 256 (4), 228 (3), 92 (8), 91 (99), 65 (6); HRMS (EI) calculatea for C19H20FNO3S =361.1148, found=361.1153.
Quantity
14.56 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
48.6 mL
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
15.9 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N:8]2[Si](C)(C)CC[Si]2(C)C)[CH:5]=[CH:6][CH:7]=1.C([Li])(CC)C.[S:22]1[CH2:27][CH2:26][C:25](=[O:28])[CH2:24][CH2:23]1.C(=O)([O-])[O-].[K+].[K+]>O1CCCC1>[F:1][C:2]1[CH:3]=[C:4]([NH2:8])[CH:5]=[CH:6][C:7]=1[C:25]1([OH:28])[CH2:26][CH2:27][S:22][CH2:23][CH2:24]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
14.56 g
Type
reactant
Smiles
FC=1C=C(C=CC1)N1[Si](CC[Si]1(C)C)(C)C
Name
Quantity
230 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
48.6 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
S1CCC(CC1)=O
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
15.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at -780 for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
is stirred for 3.5 hrs, during which the reaction temperature
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
to rise to 0°
CUSTOM
Type
CUSTOM
Details
The mixture is quenched with saturated aqueous ammonium chloride (100 mL)
ADDITION
Type
ADDITION
Details
diluted with water (100 mL)
CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ether (100 mL)
WASH
Type
WASH
Details
the combined organic phase is washed with saline (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is then dissolved in methanol (230 mL)
STIRRING
Type
STIRRING
Details
the mixture is stirred at 20-25° for 1 hr
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with ether (150 mL) and water (150 mL)
CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ether (100 mL)
WASH
Type
WASH
Details
the combined organic phase is washed with water (50 mL) and saline (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=CC1C1(CCSCC1)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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